3-Bromo-2-methyl-6-nitroaniline

Description

BenchChem offers high-quality 3-Bromo-2-methyl-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methyl-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

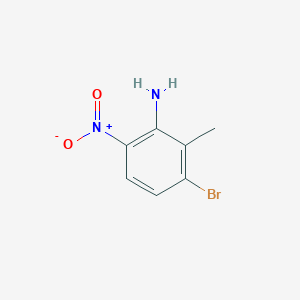

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZONGSDRDXYLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735474 | |

| Record name | 3-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860751-71-9 | |

| Record name | 3-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methyl-6-nitroaniline (CAS No. 860751-71-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-6-nitroaniline, a key chemical intermediate with significant potential in organic synthesis and drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates from established chemical principles and data from structurally related molecules to present a plausible and scientifically grounded guide to its synthesis, purification, characterization, and potential applications. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, enabling them to leverage the unique properties of this molecule in their work.

Introduction

3-Bromo-2-methyl-6-nitroaniline is a substituted aromatic amine containing bromo, methyl, and nitro functional groups. This unique combination of substituents on the aniline scaffold imparts a distinct reactivity profile, making it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the bromo and methyl groups, allows for regioselective modifications, a critical aspect in the design and synthesis of novel therapeutic agents and other functional organic materials. Bromoanilines, in general, serve as important intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The strategic placement of the bromine atom allows for its substitution or modification to introduce diverse functionalities into the target molecule.[1]

Key Molecular Features:

| Property | Value | Source |

| CAS Number | 860751-71-9 | - |

| Molecular Formula | C₇H₇BrN₂O₂ | - |

| Molecular Weight | 231.05 g/mol | - |

| IUPAC Name | 3-Bromo-2-methyl-6-nitroaniline | - |

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 2-methylaniline (o-toluidine).

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-6-nitroaniline is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a bromine atom, a methyl group, and a nitro group on the aniline scaffold, provides a versatile platform for the development of novel molecular entities. An understanding of its physical properties is fundamental to its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of 3-Bromo-2-methyl-6-nitroaniline, offering insights for its effective handling, characterization, and utilization in a research and development setting.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of 3-Bromo-2-methyl-6-nitroaniline is the confirmation of its molecular structure and identity.

Molecular Formula: C₇H₇BrN₂O₂[1]

Molecular Weight: 231.05 g/mol [1]

CAS Number: 860751-71-9[1]

The structural arrangement of the substituents on the aniline ring dictates the molecule's polarity, potential for intermolecular interactions, and overall chemical reactivity.

Caption: 2D Structure of 3-Bromo-2-methyl-6-nitroaniline.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | BLD Pharm[1] |

| Molecular Weight | 231.05 | BLD Pharm[1] |

| Physical Form | Solid (predicted) | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Bromo-2-methyl-6-nitroaniline. While a comprehensive set of spectral data is not publicly available, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are critical for elucidating the chemical structure. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the amine protons, with chemical shifts and coupling constants influenced by the electronic effects of the bromo, methyl, and nitro substituents.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key expected vibrational frequencies would include N-H stretching for the amine group, C-H stretching for the aromatic and methyl groups, N=O stretching for the nitro group, and C-Br stretching.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 231.05 g/mol , along with characteristic isotopic peaks for the bromine atom.

Safety and Handling

Based on the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, 3-Bromo-2-methyl-6-nitroaniline should be handled with caution.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment when handling this compound, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Reactivity

The synthesis of 3-Bromo-2-methyl-6-nitroaniline can be approached through various synthetic routes, typically involving the functionalization of a substituted aniline or benzene precursor. The reactivity of the molecule is influenced by the interplay of the electron-donating amine and methyl groups and the electron-withdrawing nitro and bromo groups, which direct the regioselectivity of further chemical transformations.

Caption: A generalized workflow for the synthesis and characterization of 3-Bromo-2-methyl-6-nitroaniline.

Applications in Research and Development

3-Bromo-2-methyl-6-nitroaniline serves as a valuable building block in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile intermediate for the preparation of:

-

Pharmaceuticals: The aniline scaffold is a common feature in many bioactive compounds. The specific substitution pattern of this molecule can be exploited to synthesize targeted inhibitors or modulators of biological pathways.

-

Agrochemicals: Substituted anilines are also utilized in the development of herbicides, fungicides, and insecticides.

-

Materials Science: The chromophoric properties imparted by the nitroaniline system can be of interest in the design of dyes and other functional organic materials.

Conclusion

This technical guide has summarized the currently available information on the physical properties of 3-Bromo-2-methyl-6-nitroaniline. While key identifiers such as the CAS number, molecular formula, and molecular weight are established, there is a notable absence of experimentally determined data for properties like melting point, boiling point, and solubility in the public domain. The provided safety and handling information, based on GHS classifications, underscores the need for appropriate precautions in a laboratory setting. As a versatile synthetic intermediate, further characterization of 3-Bromo-2-methyl-6-nitroaniline is warranted to facilitate its broader application in scientific research and drug development. It is strongly recommended that researchers independently verify the physical properties of their materials.

References

Sources

A Comprehensive Technical Guide to 3-Bromo-2-methyl-6-nitroaniline: Molecular Weight, Synthesis, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-2-methyl-6-nitroaniline, a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Central to its utility is a precise understanding of its fundamental properties, beginning with its molecular weight. This document details the physicochemical characteristics, outlines a robust, multi-step synthesis protocol with mechanistic insights, and provides essential safety and handling information. The guide is structured to provide researchers and drug development professionals with a comprehensive and practical understanding of this compound, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, making it a versatile scaffold for building complex molecular architectures. 3-Bromo-2-methyl-6-nitroaniline is a prime example of a polysubstituted aniline where the interplay between a halogen, an alkyl group, and a strongly electron-withdrawing nitro group creates a unique platform for further chemical modification.

The nitro group, in particular, is a well-established pharmacophore and, in some contexts, a toxicophore. Its presence can influence a molecule's polarity, electronic properties, and potential for redox reactions within biological systems[1]. The bromine atom serves as a useful synthetic handle for cross-coupling reactions, while the methyl and amino groups also influence the molecule's reactivity and potential biological interactions. A thorough understanding of this compound, starting with its precise molecular weight, is therefore critical for its effective use in research and development.

Core Physicochemical Properties

The foundational properties of 3-Bromo-2-methyl-6-nitroaniline are summarized below. These values are essential for accurate stoichiometric calculations in synthesis, for analytical characterization, and for predicting the compound's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | BLD Pharm[2] |

| Molecular Weight | 231.05 g/mol | BLD Pharm[2], PubChem[3] |

| CAS Number | 860751-71-9 | BLD Pharm[2] |

| Appearance | Crystalline Solid (Predicted) | N/A |

| Storage Temperature | 2-8°C, Sealed in a dry environment | BLD Pharm[2] |

Note: Some physical properties, such as melting and boiling points, are not consistently reported and should be determined empirically.

Synthesis of 3-Bromo-2-methyl-6-nitroaniline: A Validated Workflow

The synthesis of 3-Bromo-2-methyl-6-nitroaniline is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a logical and validated approach starting from the readily available precursor, 2-methylaniline (o-toluidine).

Rationale for the Synthetic Strategy

A direct, one-pot synthesis of 3-Bromo-2-methyl-6-nitroaniline is challenging due to the powerful activating nature of the amino group in the starting material, which can lead to multiple side products and over-bromination. The chosen strategy circumvents these issues through a sequence of protection, functionalization, and deprotection steps.

Caption: Proposed synthetic workflow for 3-Bromo-2-methyl-6-nitroaniline.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

-

Causality: The amino group of 2-methylaniline is highly activating and ortho-, para-directing. Direct nitration or bromination would be difficult to control. Acetylation with acetic anhydride converts the amino group into a less activating acetamido group. This moderation prevents polysubstitution and oxidation side reactions. The bulkier acetamido group also sterically hinders the ortho position, favoring substitution at the para position.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylaniline in glacial acetic acid.

-

Slowly add an equimolar amount of acetic anhydride to the solution while stirring.

-

Heat the mixture to reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature, then pour it into a beaker of ice water with stirring.

-

The product, N-(2-methylphenyl)acetamide, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Step 2: Nitration of N-(2-methylphenyl)acetamide

-

Causality: The acetamido group is an ortho-, para-director. With the methyl group at position 2 and the acetamido group at position 1, the primary positions for electrophilic aromatic substitution are positions 4 and 6. Nitration is performed using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction is conducted at low temperatures to control the exothermic reaction and minimize side product formation.

-

Protocol:

-

In a flask cooled in an ice-salt bath (0-5°C), slowly add N-(2-methylphenyl)acetamide to concentrated sulfuric acid with stirring, ensuring the temperature remains low.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the acetanilide derivative, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Filter the solid, wash thoroughly with water to remove residual acid, and dry. This will yield a mixture of isomers, primarily N-(2-methyl-6-nitrophenyl)acetamide and N-(4-bromo-2-methyl-6-nitrophenyl)acetamide. The desired 6-nitro isomer can be separated by fractional crystallization or chromatography.

-

Step 3: Bromination of N-(2-methyl-6-nitrophenyl)acetamide

-

Causality: The acetamido and methyl groups are both activating and ortho-, para-directing, while the nitro group is a deactivating meta-director. The combined directing effects of the acetamido and methyl groups will strongly favor the substitution of bromine at position 3, which is ortho to the methyl group and meta to the nitro group.

-

Protocol:

-

Dissolve the N-(2-methyl-6-nitrophenyl)acetamide from the previous step in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture with stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water. The brominated product will precipitate.

-

Collect the solid by filtration, wash with a solution of sodium bisulfite to remove excess bromine, then with water, and dry.

-

Step 4: Deprotection (Acid Hydrolysis)

-

Causality: The final step is the removal of the acetyl protecting group to regenerate the free amine. This is achieved by acid-catalyzed hydrolysis.

-

Protocol:

-

Suspend the N-(3-bromo-2-methyl-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

-

Collect the final product, 3-Bromo-2-methyl-6-nitroaniline, by filtration.

-

Wash the solid with water and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Caption: Reaction scheme for the synthesis of 3-Bromo-2-methyl-6-nitroaniline.

Safety, Handling, and Storage

As a substituted nitroaniline, 3-Bromo-2-methyl-6-nitroaniline must be handled with appropriate care. The following safety information is based on data for the compound and related structures.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at refrigerated temperatures (2-8°C) as recommended.[2]

-

Conclusion

3-Bromo-2-methyl-6-nitroaniline, with a molecular weight of 231.05 g/mol , is a valuable and versatile intermediate in organic synthesis. Its structured arrangement of bromo, methyl, and nitro functional groups on an aniline scaffold provides a rich platform for the development of novel compounds, particularly in the pharmaceutical industry. The multi-step synthesis outlined in this guide, based on a protection-functionalization-deprotection strategy, represents a reliable method for its preparation. By understanding its core properties and adhering to strict safety protocols, researchers can effectively leverage this compound to advance their scientific and developmental objectives.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40151758, 3-bromo-N-methyl-2-nitroaniline. Retrieved January 28, 2026, from [Link]

-

Gómez-García, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]

Sources

Strategic Synthesis Guide: 3-Bromo-2-methyl-6-nitroaniline

This guide details the synthesis of 3-Bromo-2-methyl-6-nitroaniline , a critical intermediate often utilized in the development of Bcl-2 inhibitors (e.g., Venetoclax analogs) and specialized heterocyclic dyes.

The synthesis is non-trivial due to the specific substitution pattern: the bromine at position 3 and the nitro group at position 6 are electronically and sterically challenging to install directly on the aniline core without generating unwanted isomers (such as the 4-bromo or 4-nitro derivatives).

Executive Summary & Retrosynthetic Logic

The core challenge in synthesizing 3-bromo-2-methyl-6-nitroaniline is regiocontrol .

-

Direct Bromination Failure: Bromination of 2-methyl-6-nitroaniline typically yields the para-isomer (4-bromo) due to the strong directing effect of the amine.

-

Direct Nitration Failure: Nitration of 3-bromo-2-methylaniline favors the para-position (C4) unless specific steric blocking strategies are employed.

The Solution: A multi-stage "Swap and Block" strategy.

-

The "Swap": We establish the difficult 1,2,3-substitution pattern first by converting a commercially available nitro-aniline precursor into the bromo-aniline core via a Sandmeyer/Reduction sequence.

-

The "Block": We utilize the steric bulk of the bromine atom at C3 and a protecting group on the amine to force the final nitration to the C6 position.

Pathway Overview

-

Phase 1: Synthesis of the Core Skeleton (3-Bromo-2-methylaniline).

-

Phase 2: Regioselective Nitration (Targeting C6).

Detailed Synthesis Pathway[1][2]

Phase 1: Construction of 3-Bromo-2-methylaniline

Note: This intermediate is commercially available but expensive. In-house synthesis from 2-amino-3-nitrotoluene (2-methyl-3-nitroaniline) is cost-effective for scale-up.

Step 1: Sandmeyer Bromination

We begin with 2-methyl-3-nitroaniline (also known as 2-amino-3-nitrotoluene). The goal is to replace the amino group with a bromine atom.

-

Reagents: Sodium Nitrite (

), Hydrobromic Acid ( -

Mechanism: Diazotization followed by radical substitution.

-

Protocol:

-

Suspend 2-methyl-3-nitroaniline (1.0 eq) in 48%

at -

Add aqueous

(1.1 eq) dropwise, maintaining temp -

Transfer the cold diazonium solution into a stirred solution of

(1.2 eq) in -

Workup: Steam distillation or extraction with dichloromethane yields 1-Bromo-2-methyl-3-nitrobenzene .

-

Step 2: Nitro Reduction

Convert the nitro group into the amine to establish the aniline functionality.

-

Reagents: Iron powder (

), Ammonium Chloride ( -

Protocol:

-

Dissolve 1-Bromo-2-methyl-3-nitrobenzene in Ethanol/Water (4:1).

-

Add

powder (3-5 eq) and -

Reflux for 2–4 hours. Monitor by TLC.

-

Workup: Filter through Celite to remove iron oxides. Concentrate filtrate.[1]

-

Product: 3-Bromo-2-methylaniline .

-

Phase 2: Regioselective Nitration (The Critical Phase)

This phase installs the final nitro group at C6. Direct nitration of the free amine would likely lead to oxidation or a mixture of C4/C6 isomers. Protection is mandatory.

Step 3: N-Protection

We protect the amine to dampen its reactivity and increase steric bulk.

-

Reagents: Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (

). -

Selection Logic:

-

Acetic Anhydride:[2] Cheaper, standard.

-

TFAA: Adds significant electron-withdrawing character, preventing over-nitration and facilitating very mild hydrolysis later. Recommended for high purity.

-

-

Protocol (TFAA Method):

-

Dissolve 3-Bromo-2-methylaniline in Dichloromethane (DCM).

-

Add Triethylamine (1.2 eq).

-

Add TFAA (1.1 eq) dropwise at

. Stir 1h. -

Product: 2,2,2-Trifluoro-N-(3-bromo-2-methylphenyl)acetamide .

-

Step 4: Regioselective Nitration

This is the defining step.

-

Substrate: Protected Aniline.

-

Sites: C4 (para to amine) vs. C6 (ortho to amine).

-

Causality: The C3-Bromine atom creates significant steric hindrance at the adjacent C4 position. Consequently, the nitronium ion attacks the less hindered C6 position.

-

Reagents: Nitric Acid (

, fuming), Acetic Anhydride or Sulfuric Acid.[2] -

Protocol:

-

Dissolve the protected aniline in Acetic Anhydride at

. -

Slowly add Fuming

(1.05 eq). Caution: Exothermic. -

Stir at

to -

Observation: The reaction is highly regioselective for the 6-nitro isomer due to the "ortho-blocking" effect of the bromine at C3.

-

Quench: Pour onto ice water. Filter the precipitate.[3]

-

Intermediate: N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide .

-

Step 5: Hydrolysis (Deprotection)

-

Reagents: Potassium Carbonate (

) in Methanol (for TFA) or -

Protocol:

Visualization of the Pathway[2]

The following diagram illustrates the chemical logic and flow, highlighting the regioselective pressure points.

Caption: Flowchart demonstrating the "Swap and Block" strategy. Note the critical nitration step where the C3-Bromine sterically hinders C4, directing the nitro group to C6.

Quantitative Data & Process Parameters

The following table summarizes expected yields and critical parameters based on literature precedents for this specific scaffold.

| Step | Reaction Type | Key Reagents | Temp | Typical Yield | Critical Quality Attribute (CQA) |

| 1 | Sandmeyer | 70-80% | Control exotherm during diazotization to prevent phenols. | ||

| 2 | Reduction | 85-95% | Complete conversion of nitro; removal of Fe salts. | ||

| 3 | Protection | >95% | Anhydrous conditions to prevent anhydride hydrolysis. | ||

| 4 | Nitration | 60-75% | Temp control is vital. >15°C risks dinitration or oxidation. | ||

| 5 | Hydrolysis | 90-95% | Ensure complete deprotection without degrading the bromide. |

References

-

Preparation of 3-Bromo-2-methylaniline (Phase 1 Source)

-

GuideChem. "Synthesis of 3-Bromo-2-methylaniline starting from 1-bromo-2-methyl-3-nitrobenzene."[1]

-

-

Regioselective Nitration & Protection Strategy (Phase 2 Source)

- World Intellectual Property Organization (Patent). WO2012051361A1. "Anti-viral compounds." (Describes the specific TFA protection and nitration sequence to yield the 3-bromo-2-methyl-6-nitroaniline isomer).

-

General Regioselectivity in Aniline Nitration

-

Commercial Availability & Properties

-

ChemicalBook.[6] "3-Bromo-2-methyl-6-nitroaniline Product Description."

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2021078023A1 - Small molecule compound - Google Patents [patents.google.com]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 6. 3-Bromo-2-nitroaniline | 7138-15-0 [chemicalbook.com]

Spectroscopic data of 3-Bromo-2-methyl-6-nitroaniline

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 3-Bromo-2-methyl-6-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 3-Bromo-2-methyl-6-nitroaniline (CAS: 860751-71-9), a key substituted aniline with potential applications in pharmaceutical and materials science research. In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, offering theoretically grounded predictions for Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. Each section details the causal logic behind the predicted spectral features, drawing upon established principles of spectroscopy and comparative data from analogous structures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality data, ensuring that the described methodologies are self-validating and robust. The aim is to equip researchers with the necessary framework to confidently undertake the synthesis, purification, and structural elucidation of this compound.

Introduction and Molecular Structure

3-Bromo-2-methyl-6-nitroaniline is a polysubstituted aromatic amine. Its structure incorporates an electron-donating amino group (-NH₂), a weakly electron-donating methyl group (-CH₃), and two electron-withdrawing groups: a nitro moiety (-NO₂) and a bromine atom (-Br). This unique combination of substituents creates a distinct electronic environment on the aromatic ring, which is directly reflected in its spectroscopic signature. Understanding this signature is paramount for confirming its identity and purity in any research or development context.

The structural characterization of such a molecule relies on a multi-technique approach. IR spectroscopy will identify key functional groups, NMR spectroscopy will elucidate the precise arrangement of atoms by mapping the hydrogen and carbon framework, and mass spectrometry will confirm the molecular weight and provide insight into the molecule's stability and fragmentation pathways.

Caption: Molecular structure of 3-Bromo-2-methyl-6-nitroaniline with atom numbering.

Infrared (IR) Spectroscopy

Theoretical Basis & Predictions

Infrared spectroscopy is a definitive tool for identifying functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match that of incident infrared radiation, the radiation is absorbed. For 3-Bromo-2-methyl-6-nitroaniline, we can predict absorptions for the N-H bonds of the amine, the N-O bonds of the nitro group, C-H bonds of the aromatic ring and methyl group, C=C bonds of the ring, and the C-Br bond. The positions of these absorptions are heavily influenced by the electronic effects of adjacent substituents. For aromatic nitro compounds, the N-O stretching bands are particularly strong and diagnostic, typically appearing between 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[1]

| Predicted Absorption (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3480 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Two Bands |

| 3100 - 3000 | Aromatic C-H Stretch | C-H (sp²) | Medium to Weak |

| 2980 - 2870 | Aliphatic C-H Stretch | -CH₃ | Medium to Weak |

| 1630 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium to Strong |

| 1580 - 1450 | C=C Ring Stretch | Aromatic Ring | Medium, Multiple Bands |

| 1540 - 1500 | Asymmetric N-O Stretch | Nitro (-NO₂) | Strong |

| 1360 - 1330 | Symmetric N-O Stretch | Nitro (-NO₂) | Strong |

| 700 - 500 | C-Br Stretch | Aryl Halide | Medium to Strong |

Interpretation of Predicted Spectrum

The most revealing signals will be the two distinct, sharp-to-medium peaks in the 3480-3350 cm⁻¹ region, characteristic of the asymmetric and symmetric stretching of a primary amine. The presence of the strongly electron-withdrawing nitro group will likely shift these to a slightly higher wavenumber compared to unsubstituted aniline. The two most intense peaks in the spectrum are predicted to be the N-O stretches of the nitro group. Their exact positions are sensitive to the electronic environment; conjugation with the ring typically shifts them to lower wavenumbers.[1] Aromatic C=C stretching will produce several bands in the 1580-1450 cm⁻¹ region, confirming the presence of the benzene ring. The C-Br stretch is expected in the far-IR or "fingerprint" region, which can sometimes be difficult to assign definitively but serves as a confirmatory data point.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the method of choice for solid powder samples due to its simplicity and lack of sample preparation.[2][3]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from ambient CO₂ and water vapor.

-

Sample Application: Place a small amount of the 3-Bromo-2-methyl-6-nitroaniline powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[4]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a soft cloth or swab dampened with an appropriate solvent.

Caption: Experimental workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Predictions and Interpretation

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting). The chemical shifts are highly sensitive to the electronic effects of the substituents.[5] Electron-donating groups (EDGs) like -NH₂ and -CH₃ shield nearby protons (shifting them upfield to lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ and -Br deshield them (shifting them downfield to higher ppm).[6]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Label (Fig. 1) | Predicted δ (ppm) | Integration | Multiplicity | Justification |

| -NH₂ | ~ 5.0 - 6.0 | 2H | Broad singlet | Labile protons, often broad. Position is concentration and solvent dependent. |

| H5 | ~ 7.3 - 7.5 | 1H | Doublet (d) | Deshielded by ortho -NO₂ and meta -Br. Split by H4 (J ≈ 8-9 Hz). |

| H4 | ~ 6.7 - 6.9 | 1H | Doublet (d) | Shielded by para -NH₂ and meta -CH₃. Split by H5 (J ≈ 8-9 Hz). |

| -CH₃ | ~ 2.2 - 2.4 | 3H | Singlet (s) | Typical benzylic methyl range. No adjacent protons to couple with. |

Causality of Predictions:

-

Aromatic Protons (H4, H5): There are only two protons on the aromatic ring, and they are adjacent (ortho) to each other. Therefore, they will appear as a pair of doublets. H5 is positioned ortho to the very strong EWG (-NO₂) and meta to the EWG (-Br), causing it to be significantly deshielded and appear further downfield. H4 is para to the strong EDG (-NH₂) and meta to the EDG (-CH₃), causing it to be shielded and appear more upfield. The coupling constant (³JHH) between them is expected to be in the typical range for ortho aromatic protons, around 8-9 Hz.

-

Amine Protons (-NH₂): These protons are exchangeable and often do not couple with other protons, appearing as a broad singlet. Their chemical shift can vary significantly based on solvent, concentration, and temperature.

-

Methyl Protons (-CH₃): This group is attached to an aromatic carbon with no adjacent protons, so it will appear as a sharp singlet. Its position is relatively standard for a methyl group on an aniline ring.

¹³C NMR Spectroscopy: Predictions and Interpretation

Carbon NMR reveals the number of unique carbon environments. Chemical shifts are influenced by the electronegativity of attached groups and resonance effects.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Label (Fig. 1) | Predicted δ (ppm) | Justification |

| C1 | ~ 145 - 150 | Attached to -NH₂ (strong shielding via resonance, but N is electronegative). |

| C6 | ~ 140 - 145 | Attached to -NO₂ (strong deshielding). |

| C3 | ~ 110 - 115 | Attached to -Br (ipso-carbon, shielded by halogen "heavy atom effect"). |

| C5 | ~ 125 - 130 | Deshielded by ortho -NO₂ group. |

| C4 | ~ 120 - 125 | Shielded by para -NH₂ group. |

| C2 | ~ 118 - 123 | Attached to -CH₃. |

| -CH₃ | ~ 15 - 20 | Typical range for an aryl-attached methyl carbon. |

Causality of Predictions: The carbons directly bonded to heteroatoms will be the most diagnostic. C1 (bonded to N) and C6 (bonded to N of the nitro group) will be significantly downfield. C3, attached to the bromine, will also have a distinct shift. The remaining aromatic carbons (C2, C4, C5) will have shifts determined by the combined electronic effects of all substituents. The methyl carbon will be the most upfield signal, as is typical for sp³ hybridized carbons.

Experimental Protocol: Solution-State NMR

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[7]

-

Add ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). DMSO-d₆ is often a good choice for substituted anilines as it can help resolve the N-H protons more sharply.

-

Ensure the solid is fully dissolved. Gentle vortexing or sonication may be required.

-

Transfer the solution into a 5 mm NMR tube using a pipette.[8]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample tube into a spinner turbine, adjusting the depth using a depth gauge to match the instrument's requirements.[9]

-

Insert the sample into the NMR magnet.

-

-

Data Acquisition:

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the magnetic field homogeneity across the sample, which is critical for high resolution.

-

¹H Spectrum: Acquire a standard 1D proton spectrum. A small number of scans (e.g., 8 or 16) is usually sufficient.[9]

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (hundreds to thousands) due to the low natural abundance of ¹³C.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID) signal to generate the final spectrum. Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Theoretical Basis & Predictions

Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments provide a molecular fingerprint.[10]

-

Molecular Weight: C₇H₇BrN₂O₂ = (712.011) + (71.008) + 79.904 + (214.007) + (215.999) ≈ 231.05 g/mol .

-

Nitrogen Rule: The molecule has two nitrogen atoms (an even number), so the molecular ion must have an odd nominal mass. The nominal mass is 127 + 17 + 79 + 142 + 162 = 84 + 7 + 79 + 28 + 32 = 230. However, bromine's most common isotope is ⁷⁹Br. The actual calculation should use integer masses for the most common isotopes: C=12, H=1, N=14, O=16, Br=79. M = 84+7+79+28+32 = 230. This contradicts the nitrogen rule. Re-checking the rule: an odd number of nitrogen atoms gives an odd molecular ion. An even number (or zero) gives an even molecular ion. Therefore, the molecular ion should have an even nominal mass. The calculated nominal mass of 230 (for ⁷⁹Br) is even, which is consistent.

-

Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show a characteristic pair of peaks for every bromine-containing fragment: an "M" peak and an "M+2" peak of nearly equal intensity.[11]

Predicted EI-MS Fragmentation

| Predicted m/z | Proposed Fragment | Notes |

| 230 / 232 | [C₇H₇⁷⁹BrN₂O₂]⁺ / [C₇H₇⁸¹BrN₂O₂]⁺ | Molecular Ion (M⁺). Expected to be a strong peak due to the aromatic ring.[12] |

| 215 / 217 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 184 / 186 | [M - NO₂]⁺ | Loss of a nitro group radical, a common fragmentation for nitroaromatics.[13] |

| 151 | [M - Br]⁺ | Loss of a bromine radical. |

| 105 | [C₇H₇N]⁺ | Loss of Br and NO₂. |

Interpretation of Predicted Spectrum

The most diagnostic feature will be the molecular ion cluster at m/z 230 and 232, with roughly equal intensities, immediately confirming the presence of one bromine atom and the molecular weight. A prominent peak at m/z 184/186 would correspond to the loss of a nitro group (mass 46), a very common and energetically favorable fragmentation pathway for aromatic nitro compounds.[13][14] Loss of the methyl group (mass 15) to give a peak at m/z 215/217 is also highly probable. The relative intensities of these fragments will provide clues about the bond strengths within the molecule.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: For a solid, non-volatile sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is gently heated until it vaporizes. The gaseous molecules then enter the ionization chamber where they are bombarded by a 70 eV electron beam, causing ionization and fragmentation.

-

Mass Analysis: The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Acquisition: The instrument control software records the signals to generate the mass spectrum.

Caption: Experimental workflow for EI-MS analysis.

Conclusion

This guide presents a robust, theory-backed prediction of the key spectroscopic data for 3-Bromo-2-methyl-6-nitroaniline. The predicted IR, ¹H NMR, ¹³C NMR, and MS spectra are based on the fundamental principles of substituent effects and established fragmentation patterns. The detailed experimental protocols provided for each technique offer a clear and reliable path for researchers to acquire and validate this data experimentally. By combining the predictive analysis herein with rigorous experimental work, scientists can achieve unambiguous structural confirmation of this important synthetic intermediate, facilitating its use in drug discovery and materials science.

References

-

Jonas, A.; Khun, S. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites2024 , 14 (5), 269. [Link]

-

Abraham, R. J.; Mobli, M. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]

-

Sparkman, O. D. CHAPTER 2 Fragmentation and Interpretation of Spectra. Introduction to Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. 2020. [Link]

-

ChemHelper. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Dr. M. S. Ansari. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube, 2022. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

-

Abraham, R. J.; Reid, M. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Roccha, V. M.; et al. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate, 2023. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 2023. [Link]

-

American Chemical Society. The ACS Guide to Scholarly Communication. [Link]

-

Kato, L. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing, 2022. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

American Chemical Society. ACS Guide to Scholarly Communication. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Gasilin, E. D.; et al. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. PMC, 2024. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

University of Calgary. IR: nitro groups. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Foley, J. P.; et al. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 2019. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. 2025. [Link]

-

Seibl, J.; Völlmin, J. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing, 1969. [Link]

-

ResearchGate. Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. 2022. [Link]

-

Aiken, A. C.; et al. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences, 2007. [Link]

-

Syracuse University Libraries. Collection Spotlight: ACS Guide to Scholarly Communication. 2025. [Link]

-

University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. [Link]

-

American Chemical Society. ACS Style Quick Guide | ACS Guide to Scholarly Communication. 2025. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. 2024. [Link]

-

ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

-

Schmidt, A. C.; et al. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed, 2006. [Link]

-

Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube, 2021. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Science Ready. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube, 2023. [Link]

-

Concordia University. ACS citation style | Library. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. mt.com [mt.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of 3-Bromo-2-methyl-6-nitroaniline

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2-methyl-6-nitroaniline

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-methyl-6-nitroaniline, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple spectral prediction to offer a detailed interpretation grounded in fundamental principles of substituent effects, spin-spin coupling, and experimental best practices. We will deconstruct the molecule's electronic environment to predict the chemical shift, multiplicity, and integration of each proton signal. Furthermore, this guide outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data and includes a logical workflow for spectral interpretation, ensuring both accuracy and reproducibility for researchers in the field.

Molecular Structure and Electronic Environment Analysis

The structure of 3-Bromo-2-methyl-6-nitroaniline presents a fascinating case study in the interplay of electronic effects on a benzene ring. The chemical environment of each proton is dictated by the cumulative influence of four distinct substituents: an amino (-NH₂), a methyl (-CH₃), a bromo (-Br), and a nitro (-NO₂) group.

-

Amino Group (-NH₂): Located at C1, the amino group is a potent activating group. Its lone pair of electrons strongly donates into the aromatic π-system through resonance (+R effect), increasing electron density primarily at the ortho and para positions. It also exhibits a weaker, electron-withdrawing inductive effect (-I effect) due to nitrogen's electronegativity.

-

Nitro Group (-NO₂): Positioned at C6, the nitro group is one of the most powerful deactivating groups. It strongly withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect), significantly deshielding ortho and para protons.[1]

-

Methyl Group (-CH₃): At C2, the methyl group is a weak activating group, donating electron density primarily through a positive inductive effect (+I effect).

-

Bromo Group (-Br): At C3, bromine is a deactivating group. Its high electronegativity results in a strong inductive withdrawal (-I effect).[2] However, its lone pairs can participate in weak resonance donation (+R effect). The net result is a deshielding influence on nearby protons.

The synergy of these groups creates distinct electronic environments for the two aromatic protons (H-4 and H-5), the methyl protons, and the amine protons, which will be reflected directly in their respective ¹H NMR signals.

Caption: Electronic influences of substituents on the aromatic protons of 3-Bromo-2-methyl-6-nitroaniline.

Predicted ¹H NMR Spectrum: A Quantitative Analysis

Based on the electronic environment analysis and data from analogous compounds, a detailed prediction of the ¹H NMR spectrum can be formulated.[3] The spectrum is expected to show four distinct signals.

Chemical Shifts (δ)

-

H-5 (Aromatic Proton): This proton resides ortho to the powerful electron-withdrawing nitro group, which will dominate its chemical environment and cause significant deshielding. This effect places its signal the furthest downfield among the aromatic protons. A chemical shift is predicted in the range of δ 8.0 – 8.2 ppm .

-

H-4 (Aromatic Proton): This proton is ortho to the electronegative bromine atom and para to the nitro group. Both substituents contribute to a deshielding effect.[1][2] While it will be downfield from a standard benzene proton (7.3 ppm), it will be upfield relative to H-5. Its predicted chemical shift is δ 7.3 – 7.5 ppm .

-

-NH₂ (Amine Protons): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[4] Being ortho to a nitro group tends to shift the signal downfield. A broad signal is anticipated around δ 6.0 – 6.5 ppm .

-

-CH₃ (Methyl Protons): The methyl protons are adjacent to the aromatic ring and are influenced by the ortho amino and bromo groups. Based on similar structures, a singlet is expected at approximately δ 2.2 – 2.4 ppm .[3]

Multiplicity (Splitting Patterns)

Spin-spin coupling provides crucial information about the connectivity of protons.

-

H-5 and H-4: These two protons are on adjacent carbons (ortho relationship). They will mutually split each other's signals. Therefore, both H-4 and H-5 are expected to appear as doublets (d) . The magnitude of this splitting, the ortho coupling constant (³JH4-H5), is typically in the range of 7–10 Hz .[5]

-

-NH₂ Protons: Due to rapid chemical exchange with solvent protons and quadrupolar broadening from the ¹⁴N nucleus, the amine protons typically do not couple with neighboring protons.[4] This results in a broad singlet (br s) .

-

-CH₃ Protons: These protons have no adjacent proton neighbors. Consequently, their signal will be an unsplit singlet (s) .

Integration

The relative area under each signal is directly proportional to the number of protons it represents. The expected integration ratio is: H-5 : H-4 : -NH₂ : -CH₃ = 1 : 1 : 2 : 3

Summary of Predicted Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 8.0 – 8.2 | Doublet (d) | ³J = 7–10 Hz | 1H |

| H-4 | 7.3 – 7.5 | Doublet (d) | ³J = 7–10 Hz | 1H |

| -NH₂ | 6.0 – 6.5 | Broad Singlet (br s) | N/A | 2H |

| -CH₃ | 2.2 – 2.4 | Singlet (s) | N/A | 3H |

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be superior for compounds with amine groups as it slows proton exchange, sometimes resulting in sharper -NH₂ signals.

Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 5-10 mg of high-purity 3-Bromo-2-methyl-6-nitroaniline. b. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm. Note: Many modern spectrometers reference the residual solvent peak, but TMS can still be used for confirmation.[6] d. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup and Calibration (≥400 MHz Spectrometer): a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Optimize the magnetic field homogeneity by shimming. This is a critical step to achieve sharp lines and high resolution. d. Tune and match the probe for the ¹H frequency to ensure efficient power transfer.

-

¹H Spectrum Acquisition: a. Acquire a standard 1D proton spectrum using the following typical parameters:

- Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

- Acquisition Time: ~2-3 seconds.

- Relaxation Delay (d1): 1-2 seconds.

- Number of Scans: 8-16 scans. This can be increased for dilute samples to improve the signal-to-noise ratio.

-

Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to ensure the flat baseline. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm). e. Integrate the signals to determine the relative proton counts. f. Pick the peaks and measure the coupling constants (J values) in Hz.

-

Structural Confirmation (Self-Validation): a. To definitively assign the -NH₂ peak, perform a D₂O shake experiment . Add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The labile -NH₂ protons will exchange with deuterium, causing their signal to disappear or significantly diminish, thus confirming its identity.[4]

Data Interpretation Workflow

The logical process of assigning the spectral features to the molecular structure can be visualized as a systematic workflow.

Caption: A logical workflow for the interpretation and assignment of the ¹H NMR spectrum of 3-Bromo-2-methyl-6-nitroaniline.

Conclusion

The ¹H NMR spectrum of 3-Bromo-2-methyl-6-nitroaniline is a powerful tool for its structural elucidation, providing unambiguous evidence for its substitution pattern. A thorough understanding of substituent electronic effects allows for the accurate prediction of its four distinct signals: two doublets in the aromatic region, a broad singlet for the amine protons, and a singlet for the methyl group. The predicted chemical shifts, multiplicities, and integration ratios provide a clear spectral signature for this molecule. By following the detailed experimental protocol and logical interpretation workflow presented in this guide, researchers can confidently acquire and analyze high-quality NMR data, ensuring the structural integrity of this and other complex small molecules in their research endeavors.

References

-

University of California, Davis. "Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms." Chem 220C Handout. [Link]

-

University of Cambridge, Department of Chemistry. "Chemical Shifts." NMR Spectroscopy Lecture Notes. [Link]

-

LibreTexts Chemistry. "Chemical Shift." Chemistry LibreTexts. [Link]

-

Chemistry Steps. "NMR Chemical Shift Values Table." Chemistry Steps. [Link]

-

Reich, H. J. "¹H NMR Chemical Shifts." Organic Chemistry Data, University of Wisconsin. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

JoVE. "NMR Spectroscopy Of Amines." JoVE Core Analytical Chemistry. [Link]

-

The Organic Chemistry Tutor. "Chemical Shift In NMR Spectroscopy." YouTube. [Link]

Sources

FT-IR spectrum of 3-Bromo-2-methyl-6-nitroaniline

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 3-Bromo-2-methyl-6-nitroaniline

Authored by: A Senior Application Scientist

Introduction

3-Bromo-2-methyl-6-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, particularly as an intermediate in the development of pharmaceuticals and dyes. The precise structural elucidation of this molecule is paramount for ensuring the integrity of these synthetic pathways and the quality of the final products. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule. This guide offers an in-depth analysis of the expected , providing researchers, scientists, and drug development professionals with a comprehensive reference for spectral interpretation.

The rationale for employing FT-IR spectroscopy in the analysis of this compound lies in its ability to identify key vibrational modes associated with the amine (N-H), nitro (NO₂), and aromatic (C-H, C=C) functionalities, as well as the carbon-bromine (C-Br) bond. The position, intensity, and shape of the absorption bands in the FT-IR spectrum serve as a unique molecular fingerprint, enabling confirmation of the compound's identity and purity.

Molecular Structure and Expected Vibrational Modes

The molecular structure of 3-Bromo-2-methyl-6-nitroaniline dictates its characteristic infrared spectrum. The molecule consists of a benzene ring substituted with a bromine atom, a methyl group, a nitro group, and an amino group. The relative positions of these substituents influence the electronic environment and, consequently, the vibrational frequencies of the various bonds.

Caption: Molecular structure of 3-Bromo-2-methyl-6-nitroaniline.

Experimental Protocol: Acquiring the FT-IR Spectrum

While this guide provides a predictive analysis, the following outlines a standard protocol for obtaining an experimental FT-IR spectrum of a solid sample like 3-Bromo-2-methyl-6-nitroaniline.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

-

Grinding: Thoroughly grind a small amount (1-2 mg) of the crystalline 3-Bromo-2-methyl-6-nitroaniline sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The grinding is crucial to reduce scattering of the infrared radiation.

-

Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Sample Scan: Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Spectral Range: The typical mid-infrared region of 4000-400 cm⁻¹ is scanned.

Predicted FT-IR Spectrum Analysis of 3-Bromo-2-methyl-6-nitroaniline

The following table details the predicted characteristic absorption bands for 3-Bromo-2-methyl-6-nitroaniline based on established group frequencies for similar molecular structures.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale and Insights |

| 3400-3300 | N-H (Amine) | Asymmetric & Symmetric Stretching | Medium | Primary aromatic amines typically show two distinct bands in this region.[1][2] The presence of two peaks is a definitive indicator of the -NH₂ group. |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak | These bands are characteristic of C-H bonds on the benzene ring and are typically found at slightly higher frequencies than aliphatic C-H stretches.[3][4] |

| 2950-2850 | C-H (Methyl) | Asymmetric & Symmetric Stretching | Medium to Weak | These absorptions arise from the methyl group attached to the aromatic ring. |

| 1650-1580 | N-H (Amine) | Bending (Scissoring) | Medium to Strong | This bending vibration is another key indicator for primary amines.[1][2] |

| 1600-1585 & 1500-1400 | C=C (Aromatic) | Ring Stretching | Medium to Strong | Aromatic rings exhibit characteristic absorptions in these regions due to the stretching of the carbon-carbon double bonds within the ring.[3][5] |

| 1550-1475 | N-O (Nitro) | Asymmetric Stretching | Strong | The nitro group gives rise to two strong, characteristic stretching vibrations. The asymmetric stretch appears at a higher frequency.[6] |

| 1360-1290 | N-O (Nitro) | Symmetric Stretching | Strong | This is the second of the two prominent nitro group absorptions.[6] The high intensity of both nitro stretches makes them readily identifiable. |

| 1335-1250 | C-N (Aromatic Amine) | Stretching | Strong | The stretching vibration of the bond between the aromatic carbon and the amine nitrogen typically appears as a strong band in this region.[1][2] |

| ~1100 | C-C (Methyl-Aromatic) | Stretching | Medium | The stretching of the single bond between the methyl carbon and the aromatic ring. |

| 900-675 | C-H (Aromatic) | Out-of-Plane Bending | Strong | The pattern of these bands can sometimes be used to infer the substitution pattern on the benzene ring, although the presence of the nitro group can complicate this interpretation.[3][7] |

| Below 700 | C-Br | Stretching | Medium to Strong | The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the mid-IR spectrum.[8] |

Detailed Interpretation of Key Spectral Regions

-

3500-3000 cm⁻¹ Region: The presence of two distinct peaks between 3400 cm⁻¹ and 3300 cm⁻¹ is a clear indication of a primary amine (-NH₂).[1][2] The higher frequency band corresponds to the asymmetric N-H stretching, while the lower frequency band is due to the symmetric N-H stretching. Just above 3000 cm⁻¹, weaker bands are expected for the aromatic C-H stretches.[3]

-

1700-1400 cm⁻¹ Region: This region is often complex but highly informative. The N-H bending vibration of the primary amine will be present around 1620 cm⁻¹.[1] Close to this, the characteristic C=C stretching vibrations of the aromatic ring will appear.[3] The most prominent features in this region, however, will be the strong asymmetric and symmetric stretching bands of the nitro group (NO₂), expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[6]

-

Fingerprint Region (Below 1400 cm⁻¹): This region contains a multitude of absorptions that are unique to the molecule as a whole. The strong C-N stretching of the aromatic amine will be a key feature.[1] Additionally, the C-H out-of-plane bending vibrations will give rise to strong absorptions.[3] Finally, the C-Br stretching vibration is anticipated at lower wavenumbers, typically below 700 cm⁻¹.[8]

Workflow for Spectral Analysis

Caption: A typical workflow for FT-IR spectral analysis.

Conclusion

The is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The distinct double peak of the primary amine N-H stretching, coupled with the very strong asymmetric and symmetric stretches of the nitro group, provides unequivocal evidence for these functionalities. The aromatic C-H and C=C absorptions, along with the C-N and C-Br stretches in the fingerprint region, complete the spectral signature of this molecule. This in-depth guide serves as a valuable resource for the identification and characterization of 3-Bromo-2-methyl-6-nitroaniline, supporting its application in research and development.

References

-

ResearchGate. (2025). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

-

Spectroscopy Online. (2023). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the investigated imines. [Link]

-

PubChem. (n.d.). 3-Bromo-2-nitroaniline. [Link]

-

University of Calgary. (n.d.). IR: nitro groups. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

Illinois State University. (n.d.). The Infrared Spectra of Aromatic Amines (Anilines). [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

ATB and Repository. (n.d.). 3-Nitroaniline. [Link]

-

University of Colorado Boulder. (n.d.). IR handout. [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Mass spectrometry of 3-Bromo-2-methyl-6-nitroaniline

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-2-methyl-6-nitroaniline

Introduction

3-Bromo-2-methyl-6-nitroaniline is a substituted aromatic amine, a class of compounds that serves as crucial building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The precise structural characterization of such molecules is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, providing definitive information on molecular weight and invaluable structural insights through the analysis of fragmentation patterns.

This guide, intended for researchers and drug development professionals, provides a detailed examination of the mass spectrometric behavior of 3-Bromo-2-methyl-6-nitroaniline. We will explore its ionization characteristics, predict its fragmentation pathways under various ionization conditions, and present a validated protocol for its analysis. The focus will be on the causality behind the observed spectral features, grounding the interpretation in the fundamental principles of mass spectrometry and the specific chemical nature of the analyte.

Physicochemical Properties and Ionization Strategy

The mass spectrometric analysis of a molecule begins with an understanding of its core properties, which dictates the optimal experimental approach.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₇BrN₂O₂

-

Monoisotopic Mass: 229.9691 Da

-

Key Functional Groups: A primary amine (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and a methyl group (-CH₃) on a benzene ring.

The presence of the basic aniline amine group makes the molecule susceptible to protonation, favoring soft ionization techniques like Electrospray Ionization (ESI) for generating a protonated molecular ion, [M+H]⁺.[1][2] Conversely, the molecule's volatility and thermal stability make it an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS) using the "hard" Electron Ionization (EI) technique.[3][4]

The Critical Role of the Bromine Isotope Pattern: A defining characteristic in the mass spectrum of 3-Bromo-2-methyl-6-nitroaniline will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively).[5] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with the peak at the higher mass (M+2) having nearly the same intensity as the lower mass peak (M). This doublet is a powerful diagnostic tool for identifying and confirming bromine-containing fragments.[5]

Electron Ionization (EI) Mass Spectrometry: A Deep Dive into Fragmentation

Electron Ionization (typically at 70 eV) is a high-energy technique that imparts significant internal energy to the analyte molecule, causing it to fragment in predictable ways.[3][6] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.

The Molecular Ion (M•⁺)

Upon EI, the molecule loses an electron to form the molecular ion (M•⁺). For 3-Bromo-2-methyl-6-nitroaniline, the molecular ion will appear as an isotopic doublet at m/z 230 (containing ⁷⁹Br) and m/z 232 (containing ⁸¹Br). The relative intensity of this peak can be variable, as nitroanilines are often prone to extensive fragmentation.[6][7]

Primary Fragmentation Pathways

The fragmentation of the M•⁺ is driven by the stability of the resulting ions and neutral losses, governed by the molecule's functional groups.

-

Loss of a Nitro Group (•NO₂): A very common pathway for nitroaromatic compounds is the cleavage of the C-N bond to lose a nitro radical (•NO₂), which has a mass of 46 Da.[8][9] This leads to a significant fragment ion.

-

M•⁺ → [M - NO₂]⁺ + •NO₂

-

This will produce a doublet at m/z 184/186 .

-

-

Loss of Nitric Oxide (NO) and Oxygen (O): Another characteristic fragmentation of aromatic nitro compounds involves rearrangement and loss of nitric oxide (NO, 30 Da), often followed by the loss of other species. A related pathway is the initial loss of an oxygen atom to form a nitroso compound radical cation.

-

M•⁺ → [M - NO]•⁺ + •O (less common initial step)

-

M•⁺ → [M - O]•⁺ + O

-

-

Loss of a Bromine Radical (•Br): The C-Br bond can undergo homolytic cleavage to release a bromine radical (79/81 Da). This results in a bromine-free fragment.

-

M•⁺ → [M - Br]⁺ + •Br

-

This will produce a single peak (no isotopic doublet) at m/z 151 .

-

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage can lead to the loss of the methyl group as a radical (•CH₃, 15 Da), particularly from a rearranged molecular ion.

-

M•⁺ → [M - CH₃]⁺ + •CH₃

-

This will produce a doublet at m/z 215/217 .

-

-

Sequential Fragmentation: More complex fragmentation patterns arise from the sequential loss of these groups. For instance, the [M - NO₂]⁺ ion can subsequently lose a bromine radical.

-

[M - NO₂]⁺ → [M - NO₂ - Br]⁺ + •Br

-

This will produce a single peak at m/z 105 .

-

Predicted EI-MS Data Summary

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of 3-Bromo-2-methyl-6-nitroaniline.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Identity | Neutral Loss | Notes |

| 230 / 232 | [M]•⁺ | - | Molecular Ion; characteristic 1:1 isotopic doublet. |

| 215 / 217 | [M - CH₃]⁺ | •CH₃ (15 Da) | Loss of the methyl radical. |

| 184 / 186 | [M - NO₂]⁺ | •NO₂ (46 Da) | Common and often significant fragment from nitroaromatics. |

| 151 | [M - Br]⁺ | •Br (79/81 Da) | Loss of the bromine radical. |

| 105 | [M - NO₂ - Br]⁺ | •NO₂ + •Br | Sequential loss, confirming the relationship between fragments. |

Visualization of the Primary Fragmentation Pathway

The logical relationship between the molecular ion and its primary fragments can be visualized to aid in spectral interpretation.

Caption: Predicted EI-MS fragmentation of 3-Bromo-2-methyl-6-nitroaniline.

Soft Ionization Mass Spectrometry (ESI/APCI)

When the analytical goal is primarily to confirm the molecular weight or to quantify the analyte using Liquid Chromatography-Mass Spectrometry (LC-MS), soft ionization techniques are preferred.

-